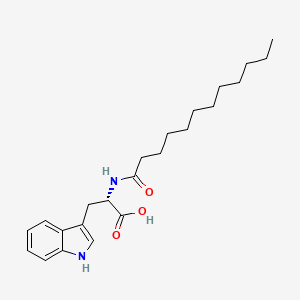
N-Dodecanoyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecanoyl-L-tryptophan is a compound that combines the amino acid L-tryptophan with a dodecanoyl group. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. The dodecanoyl group is a 12-carbon fatty acid chain, which imparts hydrophobic characteristics to the molecule, while the L-tryptophan part contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-tryptophan can be synthesized through the reaction of L-tryptophan with dodecanoyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The crude product is then purified by washing with n-hexane to remove impurities. The purity of the final product is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-Dodecanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents such as dimethyldioxirane.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Hydrolysis: The amide bond between the dodecanoyl group and L-tryptophan can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Dimethyldioxirane is commonly used for the selective oxidation of the indole ring.
Substitution: Various electrophiles can be used for substitution reactions at the indole ring.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide bond.
Major Products Formed
Oxidation: Oxidation of the indole ring can lead to the formation of hydroxylated derivatives.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Hydrolysis: Hydrolysis results in the separation of the dodecanoyl group and L-tryptophan.
Scientific Research Applications
N-Dodecanoyl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of amphiphilic molecules in various environments.
Biology: The compound is employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Research has explored its potential as a drug delivery agent due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-dodecanoyl-L-tryptophan involves its interaction with lipid membranes. The dodecanoyl group allows the compound to integrate into lipid bilayers, while the tryptophan moiety can interact with proteins and other biomolecules. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecanoyl-L-tyrosine
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
Uniqueness
N-Dodecanoyl-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which imparts specific fluorescence properties and allows for detailed spectroscopic studies. This makes it particularly valuable in research involving fluorescence spectroscopy and membrane interactions .
Properties
CAS No. |
21442-81-9 |
|---|---|
Molecular Formula |
C23H34N2O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-2-(dodecanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-15-22(26)25-21(23(27)28)16-18-17-24-20-14-12-11-13-19(18)20/h11-14,17,21,24H,2-10,15-16H2,1H3,(H,25,26)(H,27,28)/t21-/m0/s1 |
InChI Key |
MTYLJFSVEPZMIY-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


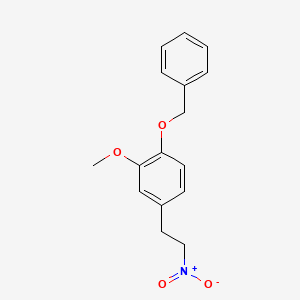
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
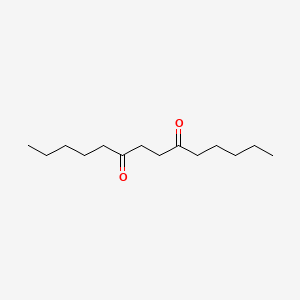
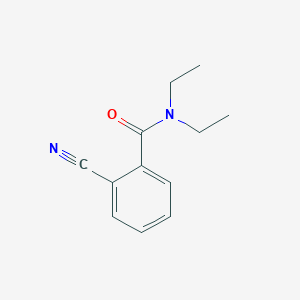
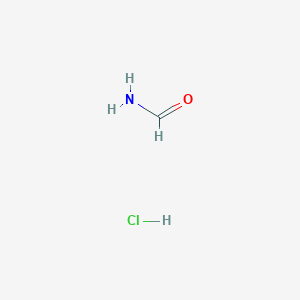
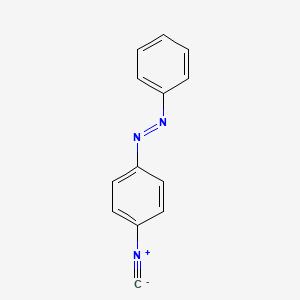
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)


